
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a cyanomethyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the cyanomethyl group and the tert-butyl esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups.
Oxidation Reactions: The indole core can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated indole derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate features a unique molecular structure characterized by an indole core, a bromine atom, and a cyanomethyl group. The molecular formula is C13H14BrNO2, with a molecular weight of approximately 335.20 g/mol. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the cyanomethyl group can participate in various transformations, including reduction and oxidation reactions.
Types of Reactions
The compound can undergo several types of reactions:
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles under appropriate conditions.
- Reduction Reactions : The cyanomethyl group can be reduced to form amines or other functional groups.
- Oxidation Reactions : The indole core can be oxidized to yield different derivatives.
These reactions allow for the synthesis of a wide range of derivatives that may possess enhanced biological activities or improved chemical properties .
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups enable the formation of various derivatives that can be tailored for specific applications .
Biology
Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry. Notable areas of interest include:
- Antimicrobial Properties : Preliminary studies suggest that it may have efficacy against certain bacterial strains.
- Anticancer Activity : Similar indole derivatives have shown promise in inducing apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival .
Medicine
This compound is being explored as a precursor for drug development. Its structural characteristics may allow researchers to design novel therapeutic agents targeting various diseases, particularly cancers and infections .
Industrial Applications
In addition to its research applications, this compound has potential uses in the production of specialty chemicals and materials. Its reactivity allows it to be utilized in the synthesis of agrochemicals and dyes, contributing to advancements in these industries .
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyanomethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its indole core, combined with the bromine and cyanomethyl groups, makes it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN2O2, with a molecular weight of approximately 335.20 g/mol. The compound features a bromine atom and a cyanomethyl group, which contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution : The bromine atom facilitates nucleophilic substitution reactions, which can lead to the modification of target proteins.
- Enzyme Inhibition : The cyanomethyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity and affecting metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in vitro, with studies reporting IC50 values in the low micromolar range. For instance, similar indole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess comparable properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against several bacterial strains, highlighting its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance observed in many pathogens.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Description | Potential Activity |
---|---|---|
Tert-butyl 5-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate | Contains chlorine instead of bromine | Potentially less reactive but similar functionality |
Tert-butyl 5-fluoro-3-(cyanomethyl)-1H-indole-1-carboxylate | Fluorine substitution may affect biological activity | Variability in reactivity and biological effects |
Tert-butyl 5-iodo-3-(cyanomethyl)-1H-indole-1-carboxylate | Iodine substitution increases size | May enhance interactions due to larger atomic radius |
These comparisons indicate that variations in halogen substituents can significantly influence the biological properties of indole derivatives.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of indole derivatives similar to this compound. For instance:
- Anticancer Activity : A study reported that derivatives with similar structural motifs exhibited IC50 values ranging from 0.19 µM to 3.7 µM against specific cancer cell lines, indicating promising anticancer potential .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related indole compounds, demonstrating inhibition against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate?
- Methodology : The synthesis typically starts with brominated indole derivatives. For example, 6-bromoindole undergoes formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by cyanomethylation via nucleophilic substitution or coupling. The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in MeCN) .
- Key Steps :
- Bromination control to avoid over-substitution.
- Protection of the indole nitrogen with Boc to prevent side reactions.
- Cyanomethyl group introduction via Knoevenagel condensation or alkylation.
Q. How is structural characterization performed for this compound?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, Boc carbonyl ~1740 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.6 ppm, indole aromatic protons, and cyanomethyl protons at δ ~3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate molecular weight .
Q. What is the reactivity of the bromine substituent in this compound?
- Applications : The bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids, Ullmann couplings) to introduce aryl, heteroaryl, or alkenyl groups. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O at 80–100°C .
- Limitations : Competing dehalogenation may occur under harsh conditions; monitor via TLC or LC-MS.
Q. Why is the tert-butyloxycarbonyl (Boc) group used in this structure?
- Role : The Boc group protects the indole nitrogen, preventing unwanted protonation or electrophilic attacks during synthesis. It is stable under basic conditions but cleaved with acids (e.g., TFA in DCM) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of derivatives?
- Protocol : Co-crystallize the compound with a heavy atom (e.g., bromine) and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL to confirm bond angles, stereochemistry (e.g., E/Z configuration of vinyl groups), and intermolecular interactions .
- Example : A study on tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate confirmed the E-configuration of the imine unit via crystallography .
Q. What computational tools (e.g., DFT) predict the electronic properties of this compound?
- Approach : Use Gaussian09 with B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrophilicity index, and charge distribution. Correlate with experimental reactivity (e.g., nucleophilic attack at the cyanomethyl group) .
- Outcome : Predict regioselectivity in substitution reactions and guide SAR studies.
Q. How do mechanistic studies explain unexpected side products in substitution reactions?
- Case Study : During Suzuki coupling, competing protodebromination may occur. Use ³¹P NMR to track Pd catalyst speciation. Mitigate by optimizing ligand (e.g., switch from PPh₃ to XPhos) and reducing temperature .
Q. What strategies improve the accuracy of structure-activity relationship (SAR) studies?
- Methods :
- Synthesize analogs with variations at the 3-cyanomethyl and 6-bromo positions.
- Test bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, LogP).
- Use QSAR models to prioritize derivatives for synthesis .
Q. How to address contradictions in reported synthetic yields for similar indole derivatives?
- Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, tert-butyl 6-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate was synthesized in 85% yield using MeOH vs. 67% in EtOH due to solubility differences .
- Resolution : Replicate protocols with controlled moisture/oxygen levels (Schlenk techniques) and characterize intermediates rigorously.
Properties
Molecular Formula |
C15H15BrN2O2 |
---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-(cyanomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3 |
InChI Key |
WYZBMTQEHVDYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)CC#N |
Origin of Product |
United States |
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